molecular formula C7H8F3N3 B15199768 N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine

N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine

Cat. No.: B15199768
M. Wt: 191.15 g/mol
InChI Key: ZWKZPFGLBVJFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine typically involves the reaction of a pyrimidine derivative with a methylating agent. One common method is the reaction of 4-(trifluoromethyl)pyrimidine-5-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol or ethanol. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted pyrimidine derivatives with different nucleophiles

Scientific Research Applications

N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and biological activity.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine can be compared with other pyrimidine derivatives such as:

  • N-Methyl-1-(4-methylpyrimidin-5-yl)methanamine
  • N-Methyl-1-(4-chloropyrimidin-5-yl)methanamine
  • N-Methyl-1-(4-fluoropyrimidin-5-yl)methanamine

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C7H8F3N3/c1-11-2-5-3-12-4-13-6(5)7(8,9)10/h3-4,11H,2H2,1H3

InChI Key

ZWKZPFGLBVJFHP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=CN=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.